1H-Benzimidazole-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
benzimidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)11-5-10-6-3-1-2-4-7(6)11/h1-5H,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRIIAYLOPWOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598092 | |
| Record name | 1H-Benzimidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42754-40-5 | |
| Record name | 1H-Benzimidazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Benzimidazole 1 Carboxamide and Its Analogues
Established Synthetic Routes and Reaction Mechanisms
Multi-Step Condensation and Esterification Reactions
A common and versatile method for synthesizing benzimidazole (B57391) derivatives involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. semanticscholar.orgscholarsresearchlibrary.comthieme-connect.de This approach, often referred to as the Phillips-Ladenburg reaction, typically requires acidic conditions and heating. semanticscholar.org The synthesis of benzimidazole-4-carboxamides and carboxylates has been achieved through multi-step sequences. These methods often begin with the synthesis of a substituted benzimidazole core, followed by functional group manipulations to introduce the carboxamide or carboxylate moiety. nih.gov
For instance, new benzimidazole-4-carboxamides and -carboxylates have been synthesized and evaluated for their binding affinity at serotonergic 5-HT4 and 5-HT3 receptors. nih.gov The synthesis often starts with a substituted o-phenylenediamine (B120857) which is cyclized with a suitable reagent to form the benzimidazole ring. Subsequent esterification and amidation reactions yield the desired products. nih.govbenthamdirect.com A general route might involve the initial formation of a benzimidazole-4-carboxylic acid, which can then be converted to its corresponding ester or activated for amide bond formation. nih.gov
A specific example involves the synthesis of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides. acs.org The synthesis can start from 2,3-dihydro-2-oxo-1H-benzimidazoles, which are then reacted with agents like trichloromethyl chloroformate or phosgene (B1210022) to form a chlorocarbonyl derivative. acs.org This intermediate is then coupled with an appropriate amine to yield the final carboxamide product. acs.org
Table 1: Examples of Reagents for Multi-Step Condensation and Esterification
| Reagent Class | Specific Example | Purpose |
| Starting Material | o-Phenylenediamine | Forms the benzene (B151609) and part of the imidazole (B134444) ring |
| Cyclizing Agent | Carboxylic Acid | Provides the C2 carbon of the benzimidazole ring |
| Activating Agent | Thionyl chloride | Converts carboxylic acid to acyl chloride for amidation |
| Coupling Partner | Amine/Alcohol | Forms the amide or ester linkage |
Nucleophilic Substitution Approaches (e.g., involving 4-methylpiperidine)
Nucleophilic substitution reactions are pivotal in the synthesis of various substituted benzimidazoles. A notable example is the preparation of methyl 1H-benzimidazole-5-carboxylate derivatives. In this synthesis, the nitro group of a precursor is first reduced, followed by cyclization with urea. The resulting intermediate is then treated with phosphorus oxychloride (POCl3) to introduce a chlorine atom at the 2-position. Finally, a nucleophilic substitution reaction with 4-methylpiperidine (B120128) yields the target compounds. dergipark.org.tr This strategy allows for the introduction of diverse functionalities at the C-2 position of the benzimidazole ring. researchgate.net
The synthesis of 5-fluoro-1,2,6-trisubstituted benzimidazole carboxamide and acetamide (B32628) derivatives also employs nucleophilic substitution. googleapis.com These syntheses often involve the direct condensation of 4,5-disubstituted-o-phenylenediamines with 1,3-dicarbalkoxy-S-methylisothiourea. googleapis.com
Preparation from 2-Nitroanilines and Related Precursors
The synthesis of benzimidazoles can be efficiently achieved from 2-nitroanilines through reductive cyclization. This one-pot process involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with a suitable carbonyl compound or its equivalent. researchgate.net For example, 2-nitroanilines can be reacted with orthoesters in the presence of a palladium on carbon (Pd/C) catalyst and a catalytic amount of acetic acid to afford benzimidazole derivatives in high yields. researchgate.net Another approach utilizes tin(II) chloride (SnCl2) as a reducing agent in the presence of a carboxylic acid under microwave irradiation to directly generate 2-substituted benzimidazoles from 2-nitroanilines. jchemrev.com
A facile one-pot synthesis of benzimidazole derivatives has been described using zinc dust and sodium bisulfite (NaHSO3) in water for the reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes. pcbiochemres.com This method is noted for its simplicity, cost-effectiveness, and environmentally benign nature. pcbiochemres.com The reaction proceeds with chemoselective reduction of the nitro group, leaving other reducible groups on the aromatic aldehyde intact. pcbiochemres.com
Table 2: Reagents for Benzimidazole Synthesis from 2-Nitroanilines
| Reducing Agent | Carbon Source | Catalyst/Promoter | Reaction Conditions |
| Pd/C | Orthoesters | Acetic acid | Room temperature |
| SnCl2 | Carboxylic acid | - | Microwave irradiation |
| Zn/NaHSO3 | Aromatic aldehydes | - | 100°C in water |
| Iron powder | Formic acid | NH4Cl | - |
Reaction of 1-Cyanobenzimidazole with Hydrazine (B178648) for Carboxamide Analogues
1-Cyanobenzimidazole serves as a versatile reagent in the synthesis of benzimidazole derivatives. It can react with an excess of hydrazine to produce 1H-benzimidazole-1-carbohydrazonamide. scientificlabs.com This reaction proceeds through the nucleophilic attack of hydrazine on the nitrile carbon of 1-cyanobenzimidazole. nih.govresearchgate.netscribd.com The resulting carbohydrazonamide can be a precursor for further derivatization to obtain various carboxamide analogues. benthamdirect.com For example, treatment of a related ester with hydrazine hydrate (B1144303) can yield the corresponding carbohydrazide (B1668358), which can then be coupled with acyl chlorides or aromatic acids to form other derivatives. benthamdirect.com
Innovative and Sustainable Synthetic Strategies
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in shorter reaction times compared to conventional heating methods. jocpr.comjchemrev.com This technology has been successfully applied to the synthesis of 1H-benzimidazole-1-carboxamide and its analogues. core.ac.ukjchemrev.comasianpubs.org
A key application of microwave synthesis is the condensation of o-phenylenediamines with various carbonyl compounds. For instance, the reaction of o-phenylenediamine with carboxylic acids under acidic conditions and microwave irradiation provides a rapid and efficient route to 2-substituted benzimidazoles. asianpubs.org The reaction times are significantly reduced, and the method is often cleaner. asianpubs.org Similarly, the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been achieved with moderate to excellent yields using microwave irradiation for the N-alkylation step. nih.gov
Microwave-assisted synthesis has also been employed in one-pot procedures starting from 2-nitroanilines. jchemrev.com Furthermore, the synthesis of ester and hydrazide derivatives of benzimidazoles has been successfully carried out under microwave irradiation, demonstrating the versatility of this technique for various synthetic transformations in the benzimidazole series. tandfonline.com The synthesis of benzimidazole derivatives has been reported by reacting o-phenylenediamine and formic acid in a domestic microwave oven, which significantly reduces the reaction time compared to conventional refluxing. jocpr.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Benzimidazole Derivative
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | Several hours to days | Moderate | jocpr.comscholarsresearchlibrary.com |
| Microwave Irradiation | Minutes | High | jocpr.comasianpubs.orgnih.gov |
Green Chemistry Principles Applied to Benzimidazole Carboxamide Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of benzimidazole derivatives to minimize environmental impact and enhance efficiency. chemmethod.comresearchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. chemmethod.com
Key green strategies applicable to the synthesis of benzimidazole carboxamides include:
Use of Greener Solvents: Traditional syntheses often employ toxic organic solvents. Greener alternatives such as water, polyethylene (B3416737) glycol (PEG), and ionic liquids are being explored. chemmethod.commdpi.com For instance, the condensation of o-phenylenediamines with aldehydes to form the benzimidazole core can be effectively carried out in PEG400 or water. chemmethod.comresearchgate.net
Catalyst-Driven Reactions: The use of efficient and recyclable catalysts is a cornerstone of green synthesis. Various catalysts, including Lewis acids like zinc triflate and metal complexes such as K4[Fe(CN)6], have been used to promote the condensation reaction under milder, often solvent-free, conditions. chemmethod.com Montmorillonite K10 clay has also been used as a catalyst, particularly under microwave irradiation, to produce 2-substituted benzimidazoles. mdpi.com
Microwave-Assisted Synthesis: Microwave-induced organic reaction enhancement (MORE) has emerged as a powerful tool in green chemistry. eijppr.com This technique significantly reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. mdpi.comeijppr.com The synthesis of benzimidazoles via the condensation of o-phenylenediamine and aldehydes has been successfully achieved using microwave irradiation, sometimes in the absence of a solvent. chemmethod.com
Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and eliminates the need for costly and often hazardous solvent purification and disposal steps. The reaction between 1,2-diamines and aldehydes using a metal complex catalyst has been performed under solvent-free conditions, representing a green and economical method. chemmethod.com
The application of these principles not only makes the synthesis of benzimidazole carboxamides more environmentally friendly but also often leads to higher yields and simpler procedures. chemmethod.comeijppr.com
| Green Chemistry Approach | Example Application in Benzimidazole Synthesis | Benefits |
| Green Solvents | Condensation of o-phenylenediamine and aldehydes in PEG400 or water. chemmethod.com | Reduced toxicity, lower environmental impact. |
| Catalysis | Use of zinc triflate or K4[Fe(CN)6] for condensation reactions. chemmethod.com | High efficiency, mild reaction conditions, reusability. nih.gov |
| Microwave Irradiation | Synthesis from o-phenylenediamine and aldehydes under microwave conditions. chemmethod.commdpi.com | Drastically reduced reaction times, increased yields. eijppr.com |
| Solvent-Free Reactions | Oxidation of carbon-nitrogen bond using a metal complex catalyst without solvent. chemmethod.com | Eliminates solvent waste, cost-effective. |
Design and Synthesis of Diverse Structural Derivatives
The synthesis of diverse structural derivatives of this compound is a key area of research, driven by the quest for compounds with tailored properties. This involves strategic modifications to both the benzimidazole ring system and the carboxamide functional group.
Strategies for Benzimidazole Ring Substitution (e.g., positions 2, 3, 4, 5, 6, 7)
The pharmacological profile of benzimidazole derivatives can be significantly influenced by the nature and position of substituents on the bicyclic ring system. nih.govorientjchem.org
Position 2 Substitution: This is one of the most common modifications. The primary synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, acyl chlorides, or nitriles). researchgate.net For example, reacting an appropriately substituted o-phenylenediamine with 1-adamantanecarboxylic acid using trimethylsilyl (B98337) polyphosphate (PPSE) as a condensing agent yields 2-(1-adamantyl)-1H-benzimidazole derivatives. benthamdirect.com A wide array of aryl and heterocyclic groups can be introduced at this position to modulate biological activity. biointerfaceresearch.com
Position 3 (N-1) Substitution: The nitrogen atom at position 1, which bears the carboxamide group in the parent compound, is a key site for functionalization. In related structures, the nitrogen at position 3 of the 2,3-dihydro-2-oxo-1H-benzimidazole ring has been substituted with various alkyl groups like ethyl, cyclopropyl (B3062369), and isopropyl. nih.govacs.org These substitutions are typically achieved via N-alkylation reactions using alkyl halides in the presence of a base. acs.org
Positions 4, 5, 6, and 7 (Benzene Ring Substitution): Introducing substituents onto the benzene portion of the benzimidazole scaffold is a crucial strategy for fine-tuning molecular properties. researchgate.net
Positions 5 and 6: These positions are frequently substituted, often starting from a commercially available substituted o-phenylenediamine or by synthesizing one. For instance, the synthesis of novel carboxamides with cyano groups on the benzimidazole nucleus has been reported to lead to compounds with pronounced antiproliferative activity. mdpi.comnih.govirb.hr Similarly, starting with methyl 3,4-diaminobenzoate (B8644857) allows for the synthesis of benzimidazoles with a substituent at the 5(6)-position. benthamdirect.com
Position 4: Modification at the 4-position has also been explored. A series of 2-pyridyl-1H-benzimidazole-4-(N-substituted-carboxamide) derivatives were synthesized and showed notable antiviral activity. biointerfaceresearch.com
The following table summarizes common substitution strategies for the benzimidazole ring.
| Position(s) | General Strategy | Example Substituents |
| 2 | Condensation of o-phenylenediamine with carboxylic acids or derivatives. researchgate.net | Adamantyl, Phenyl, Pyridyl. benthamdirect.combiointerfaceresearch.com |
| 3 (N-1) | N-alkylation of the benzimidazole nitrogen. acs.org | Ethyl, Isopropyl, Cyclopropyl. nih.govacs.org |
| 4 | Use of pre-functionalized precursors. | N-substituted-carboxamide. biointerfaceresearch.com |
| 5 and 6 | Condensation using substituted o-phenylenediamines. benthamdirect.com | Cyano, Methoxy, Nitro, Amino. mdpi.comtandfonline.com |
Modifications and Functionalization of the Carboxamide Moiety
The carboxamide group at the N-1 position is a versatile handle for introducing a wide range of chemical diversity. The synthesis of the parent this compound structure can be achieved through several routes, including the coupling of 2,3-dihydro-2-oxo-1H-benzimidazoles with substituted amines or by reacting them with isocyanates. acs.org
Key strategies for modifying this moiety include:
Varying the N-Substituent: The most direct modification involves altering the group attached to the nitrogen atom of the carboxamide. This is typically achieved by coupling the benzimidazole precursor with a diverse array of primary or secondary amines. For example, coupling with various aromatic and heterocyclic amines has been used to generate a library of N-substituted carboxamide derivatives. benthamdirect.com In one study, a series of derivatives bearing a piperazine (B1678402) moiety attached to the carboxamide group was synthesized to explore their receptor binding affinities. nih.govacs.org
Conversion to Other Functional Groups: The carboxamide functionality can serve as a synthetic intermediate for other nitrogen-containing heterocycles. For instance, a methyl carboxylate precursor at the 5(6)-position of the benzimidazole ring can be treated with hydrazine hydrate to form the corresponding carbohydrazide. benthamdirect.com This carbohydrazide can then be cyclized with aromatic acids to yield 1,3,4-oxadiazole (B1194373) derivatives, thus transforming the initial carboxyl functional group into a new heterocyclic ring system. benthamdirect.com
These modifications allow for the systematic exploration of structure-activity relationships, enabling the optimization of the molecule for specific applications. nih.gov
Rigorous Spectroscopic and Crystallographic Characterization of 1h Benzimidazole 1 Carboxamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework of benzimidazole (B57391) derivatives can be assembled.
The 1H-NMR spectrum provides information about the chemical environment of each proton in a molecule. In benzimidazole derivatives, several key signals are characteristic. The proton on the nitrogen of the imidazole (B134444) ring (N-H) typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm, due to its acidic nature and involvement in hydrogen bonding. rsc.org The protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) generally resonate in the aromatic region, between 7.0 and 8.5 ppm. rsc.orgrsc.org Their specific chemical shifts and coupling patterns are highly dependent on the substitution pattern of the benzimidazole core. For instance, in 2-substituted benzimidazoles, the protons at positions 4 and 7 are often shifted further downfield compared to those at positions 5 and 6. rsc.org The appearance of the NH proton signal can vary; for example, in a series of 2-(1H-benzo[d]imidazol-2-yl)phenol derivatives, the NH signal appeared in the range of 12.58–13.28 ppm. semanticscholar.orgnih.gov
Table 1: Representative 1H-NMR Data for Substituted 1H-Benzimidazole Derivatives in DMSO-d6
| Compound | NH (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
|---|---|---|---|
| 1H-Benzo[d]imidazole | 12.43 (s, 1H) | 8.19 (s, 1H, C2H), 7.58-7.56 (dd, 2H, C4H & C7H), 7.19-7.15 (m, 2H, C5H & C6H) | - |
| 2-Methyl-1H-benzo[d]imidazole | 12.20 (s, 1H) | 7.48-7.42 (dd, 2H, C4H & C7H), 7.09-7.06 (m, 2H, C5H & C6H) | 2.46 (s, 3H, CH3) |
| 2-Phenyl-1H-benzo[d]imidazole | 12.95 (s, 1H) | 8.20-8.17 (dd, 2H, C2'H & C6'H), 7.63-7.48 (m, 5H, C4H, C7H, C3'H, C4'H & C5'H), 7.23-7.19 (m, 2H, C5H & C6H) | - |
Data sourced from multiple benzimidazole derivative studies. rsc.orgrsc.org
Complementing the 1H-NMR data, 13C-NMR spectroscopy provides information about the carbon skeleton of the molecule. In benzimidazole derivatives, the carbon atoms of the fused ring system have characteristic chemical shifts. The C2 carbon of the imidazole ring is particularly sensitive to substitution and typically resonates between 140 and 160 ppm. rsc.orgsemanticscholar.orgnih.gov The quaternary carbons C3a and C7a, where the imidazole and benzene rings are fused, show signals in the range of 130 to 145 ppm. rsc.org The carbons of the benzene portion of the molecule appear in the typical aromatic region of 110-130 ppm. rsc.org The precise chemical shifts provide valuable information about the electronic effects of substituents attached to the benzimidazole core. arabjchem.org For example, the C=N carbon of the benzimidazole ring in 2-substituted derivatives can be observed around 149-163 ppm. semanticscholar.orgnih.gov
Table 2: Representative 13C-NMR Data for Substituted 1H-Benzimidazole Derivatives in DMSO-d6
| Compound | C2 (δ, ppm) | C3a/C7a (δ, ppm) | Benzene Ring Carbons (δ, ppm) | Other Carbons (δ, ppm) |
|---|---|---|---|---|
| 1H-Benzo[d]imidazole | 141.85 | 138.08 | 121.63, 115.44 | - |
| 2-Methyl-1H-benzo[d]imidazole | 151.15 | 138.91, 130.90 | 114.17 | 14.54 (CH3) |
| 2-Phenyl-1H-benzo[d]imidazole | 151.14 | 143.17 | 130.10, 129.76, 128.86, 128.50, 127.36, 122.03 | - |
Data sourced from multiple benzimidazole derivative studies. rsc.orgrsc.org
For complex benzimidazole derivatives, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques are employed for unambiguous signal assignment. beilstein-journals.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the connectivity of protons within the benzene ring and identifying adjacent protons in substituent groups. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond 1H-13C correlation). sdsu.eduyoutube.com This allows for the direct assignment of carbon atoms that bear hydrogen atoms. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (2JCH and 3JCH). sdsu.eduyoutube.com HMBC is crucial for assigning quaternary carbons (those without attached protons), such as C2, C3a, and C7a in the benzimidazole core, by observing their correlations with nearby protons. researchgate.netresearchgate.net
Together, these techniques allow for the complete and confident assignment of all 1H and 13C signals, confirming the proposed molecular structure. arabjchem.org
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. nih.gov For novel 1H-benzimidazole-1-carboxamide derivatives, HRMS is used to confirm that the synthesized compound has the correct elemental composition, distinguishing it from other potential structures with the same nominal mass. The technique is powerful enough to resolve species with very small mass differences, providing high confidence in the identification of the target molecule. nih.gov
Table 3: Example of HRMS Data for a Benzimidazole Derivative
| Compound | Formula | Calculated Mass [M+H]+ | Found Mass [M+H]+ |
|---|---|---|---|
| 2-(4-Chlorophenyl)-1H-benzimidazole | C13H10ClN2 | 229.0527 | 229.0523 |
| 2-(4-Methylphenyl)-1H-benzimidazole | C14H13N2 | 209.1073 | 209.1072 |
Data demonstrates the high accuracy of HRMS in confirming elemental composition. rsc.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules, such as many benzimidazole derivatives. nih.govyoutube.com In ESI-MS, a high voltage is applied to a liquid sample to generate an aerosol of charged droplets. youtube.comnih.gov As the solvent evaporates, gas-phase ions are produced, typically protonated molecules [M+H]+ for benzimidazoles in positive ion mode. rsc.org Because ESI is a soft technique, it generally does not cause fragmentation of the parent molecule, resulting in a clean mass spectrum where the primary peak corresponds to the molecular ion. nih.gov This allows for the straightforward determination of the molecular weight of the synthesized derivative. researchgate.net
Elucidation of Fragmentation Patterns for Structural Confirmation
Mass spectrometry, particularly using electron impact (EI) ionization, is a critical tool for the structural elucidation of benzimidazole derivatives. The fragmentation patterns observed provide a molecular fingerprint, confirming the core structure and the nature of its substituents. For 1- and 2-substituted benzimidazoles, the mass spectra typically show the molecular ion peak ([M]⁺), which is often the base peak, indicating the stability of the heterocyclic ring system. researchgate.net
The fragmentation of the molecular ion of 1-substituted benzimidazoles generally proceeds through several characteristic pathways. A common initial step is the cleavage of the bond between the N1-atom of the imidazole ring and the attached substituent. For this compound, this would involve the loss of the carboxamide group.
Subsequent fragmentation is often characterized by the breakdown of the benzimidazole ring itself. This can occur through the sequential loss of two molecules of hydrogen cyanide (HCN), a hallmark of benzimidazole fragmentation. researchgate.netscispace.com The process may also involve the elimination of a neutral HCN molecule from the imidazole portion, followed by further decay of the remaining structure. researchgate.net The fragmentation of the substituent itself provides additional structural information. For instance, primary amides can undergo a McLafferty rearrangement, which would be a characteristic fragmentation pathway to consider.
A plausible fragmentation pathway for this compound would involve:
Initial loss of the carboxamide radical (•CONH₂): This would lead to a fragment corresponding to the benzimidazole cation.
Cleavage of the imidazole ring: This typically results in the loss of HCN (27 Da), leading to characteristic ions. journalijdr.com
Formation of aromatic fragments: The loss of the entire imidazole portion can lead to the formation of ions like the phenyl cation (C₆H₅⁺, m/z = 77). researchgate.net
These distinct fragmentation routes allow for the unambiguous identification and structural confirmation of this compound and its derivatives. researchgate.net
Table 1: Plausible Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - CONH₂]⁺ | Loss of the carboxamide group |
| [M - CONH₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the benzimidazole ring |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable techniques for identifying the functional groups present in this compound derivatives. The vibrational frequencies observed in the spectrum correspond to the stretching and bending of specific bonds within the molecule.
The FTIR spectrum of a typical benzimidazole derivative displays several characteristic absorption bands. The N-H stretching vibration of the imidazole ring usually appears as a strong, often broad, band in the region of 3200-2650 cm⁻¹. nih.gov In solid-state spectra, this broadening can be indicative of intermolecular hydrogen bonding. researchgate.net For the carboxamide group, the N-H stretching vibrations of the primary amide (-NH₂) typically appear as two distinct bands in the 3400-3100 cm⁻¹ range.
The carbonyl (C=O) stretching vibration of the carboxamide group is a prominent and intense band, generally observed between 1690 cm⁻¹ and 1650 cm⁻¹. The aromatic C-H stretching vibrations give rise to multiple weak to medium bands just above 3000 cm⁻¹ (typically 3080–3010 cm⁻¹). mdpi.com
Vibrations associated with the benzimidazole ring system include C=N and C=C aromatic stretching, which produce distinct bands in the 1630 to 1400 cm⁻¹ spectral range. researchgate.netamazonaws.com In-plane and out-of-plane C-H bending vibrations also provide structural information. Specifically, the in-phase C-H out-of-plane bending is a characteristic mode for the benzimidazole core, often observed around 740 cm⁻¹. nih.gov
Table 2: Characteristic IR/FTIR Absorption Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 - 3100 | Asymmetric & Symmetric N-H Stretch | Amide (-CONH₂) |
| 3200 - 2650 | N-H Stretch (Imidazole) | Benzimidazole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1690 - 1650 | C=O Stretch | Amide I Band |
| 1630 - 1590 | N-H Bend | Amide II Band |
| 1625 - 1430 | C=C and C=N Stretch | Aromatic & Imidazole Rings |
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry, leading to the absolute structure elucidation of a crystalline compound. researchgate.net
For benzimidazole derivatives, SCXRD analysis reveals the planarity of the benzimidazole core and the orientation of substituents. nih.govsemanticscholar.org In a study of 1H-benzimidazole-2-carboxamide, a close isomer of the title compound, SCXRD confirmed the near-perfect planarity of all non-hydrogen atoms in the molecule. researchgate.net Such analyses are crucial for understanding how the molecular geometry influences crystal packing and intermolecular interactions. The collection of diffraction data allows for the refinement of atomic positions, providing precise measurements of bond lengths, bond angles, and torsion angles that define the molecule's conformation. nih.gov
Crystallographic data provides a wealth of information regarding the specific geometric parameters of the molecule. In the crystal structure of 1H-benzimidazole-2-carboxamide, the bond lengths within the benzimidazole ring are consistent with its aromatic character. researchgate.net For example, the C=N double bond character is evident in the C2–N3 bond length of 1.3171(12) Å, while the C2–N2 bond is slightly longer at approximately 1.35 Å, indicating the location of the imidazole proton on the N2 atom. researchgate.net
The planarity of the benzimidazole system is confirmed by torsion angles, such as the N1–C1–C2–N3 angle of -178.64(9)°, which is very close to 180°. researchgate.net The bond angles within the fused ring system reflect the geometry of the five- and six-membered rings. The analysis of these parameters in various derivatives helps in understanding the electronic effects of different substituents on the benzimidazole core. nih.gov
Table 3: Selected Crystallographic Data for 1H-Benzimidazole-2-carboxamide (Analogue)
| Parameter | Value |
|---|---|
| Bond Length (Å) | |
| C2–N3 | 1.3171(12) |
| C2–N2 | ~1.35 |
| Torsion Angle (°) | |
| N1–C1–C2–N3 | -178.64(9) |
Data sourced from a study on the isomeric compound 1H-benzimidazole-2-carboxamide as a representative example. researchgate.net
The solid-state structure of benzimidazole derivatives is governed by a combination of intermolecular forces that dictate the crystal packing. These supramolecular interactions include hydrogen bonding, π–π stacking, and weaker C–H···π interactions. researchgate.netnih.gov The arrangement of molecules in the crystal lattice is fundamental to the material's physical properties. In many benzimidazole structures, the planar ring systems facilitate π–π stacking interactions, where parallel rings are arranged in close proximity. researchgate.net
Hydrogen bonding is a dominant directional force in the crystal packing of benzimidazole carboxamides. The presence of N-H groups on both the imidazole ring and the primary amide, as well as the carbonyl oxygen (C=O) acceptor, allows for the formation of extensive and robust hydrogen-bonding networks.
In the crystal structure of the analogue 1H-benzimidazole-2-carboxamide, molecules are linked into a two-dimensional network primarily by three distinct intermolecular hydrogen bonds. researchgate.net These include two N–H···O interactions involving the amide N-H donors and the carbonyl oxygen acceptor, and one N–H···N interaction where the imidazole N-H acts as a donor to the imine nitrogen (N3) of an adjacent molecule. researchgate.net Other benzimidazole derivatives also exhibit C–H···O hydrogen bonds, where activated aromatic or aliphatic C-H groups act as weak donors to carbonyl or other oxygen acceptors, contributing to the stability of the crystal lattice. nih.govnih.gov The specific geometry of these bonds (donor-acceptor distance and angle) is critical to the strength and directionality of the interaction.
Table 4: Hydrogen Bond Geometry in 1H-Benzimidazole-2-carboxamide (Analogue)
| Donor-H···Acceptor | D···A Distance (Å) |
|---|---|
| N(amide)-H···O(carbonyl) | 2.936(1) |
| N(imidazole)-H···O(carbonyl) | 2.814(2) |
| N(amide)-H···N(imidazole) | 2.946(1) |
Data sourced from a study on the isomeric compound 1H-benzimidazole-2-carboxamide as a representative example. researchgate.net
Comprehensive Structure Activity Relationship Sar and Structure Affinity Relationship Safir Analyses
Rational Design Based on Pharmacophore Identification and Optimization
The rational design of novel 1H-benzimidazole-1-carboxamide derivatives often relies on the identification and optimization of pharmacophores, which are the essential three-dimensional arrangement of functional groups required for biological activity.
For instance, in the development of Farnesoid X receptor (FXR) agonists, pharmacophore modeling was used to identify key features for a series of benzimidazole-based compounds. researchgate.net The best pharmacophore hypothesis, HHHRR, consisted of three hydrophobic features and two aromatic rings. This model, combined with 3D-QSAR studies, provided insights into the structure-activity relationships and guided the design of new agonists. researchgate.net
Similarly, for cannabinoid receptor ligands, a pharmacophore hypothesis was developed to analyze the structure-activity relationships of N-(benzimidazol-2-yl)-2-substituted benzamides, highlighting the importance of substitutions on the phenyl ring for antiproliferative activity. acgpubs.org Molecular docking studies for 2-pyridylbenzimidazoles targeting the CB1 cannabinoid receptor helped to explore structure-activity relationships and develop a 3D-QSAR model. mdpi.com
The general pharmacophoric features often identified for benzimidazole (B57391) derivatives include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are crucial for interaction with various biological targets like kinases and receptors. researchgate.netnih.gov
Analysis of Conformational Flexibility and Adaptability within Binding Pockets
The conformational flexibility of both the ligand and the target's binding pocket is a key determinant of binding affinity and selectivity. The ability of a this compound derivative to adopt a favorable conformation to fit within the binding pocket is crucial for its biological activity.
The intrinsic dynamics of a protein's binding pocket can allow it to accommodate multiple ligands, a phenomenon known as binding promiscuity, which is related to conformational flexibility. nih.gov More rigid binding sites tend to have higher specificity and affinity for a single ligand. nih.gov
Studies on the bacterial cell division protein FtsZ have shown that the formation of cryptic binding pockets, which are absent in the unbound state, depends on the conformational dynamics of a highly conserved helix. monash.eduucl.ac.uk This highlights that the flexibility of the target protein can create binding opportunities for ligands. The adaptability of the ligand to these dynamic changes in the binding pocket is therefore essential for effective binding.
Principles of Ligand Efficiency and Molecular Recognition
The exploration of this compound and its derivatives is deeply rooted in the principles of ligand efficiency and molecular recognition. These concepts are fundamental to drug discovery, guiding the optimization of molecular structures to achieve high affinity and selectivity for a biological target while maintaining favorable physicochemical properties.
Ligand efficiency (LE) is a key metric that relates the binding energy of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It provides a way to assess the quality of a "hit" or "lead" compound, prioritizing those that achieve high affinity with a lower molecular weight. A higher LE value suggests a more optimal binding interaction, where each atom contributes more effectively to the binding affinity.
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For this compound derivatives, the benzimidazole core, the carboxamide linker, and various substituents all play critical roles in how the molecule "recognizes" and binds to its target protein. The arrangement of these functional groups dictates the binding mode and affinity.
Structure-Affinity Relationship (SAFIR) Insights
Detailed studies on derivatives of the core structure reveal intricate relationships between specific structural modifications and binding affinity. A notable example is a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides designed to target the 5-HT₄ receptor. acs.orgacs.org The structure-affinity relationships were systematically investigated by modifying three key regions: the 3-substituent on the benzimidazole ring, the alkylene spacer, and the 4-substituent on a terminal piperazine (B1678402) moiety. acs.orgresearchgate.net
The research highlighted several key findings:
Influence of the 3-Substituent : The nature of the substituent at the 3-position of the benzimidazole ring significantly influenced both affinity and the pharmacological profile. acs.org Compounds featuring an ethyl or a cyclopropyl (B3062369) group at this position displayed moderate to high affinity for the 5-HT₄ receptor and acted as antagonists. acs.orgresearchgate.net In contrast, substituting with a bulkier isopropyl group led to compounds with moderate affinity but a partial agonist profile. acs.orgacs.orgresearchgate.net This switch from antagonist to agonist with a minor structural change suggests different binding modes or interactions within the receptor pocket. acs.orgresearchgate.net
Role of the Alkylene Spacer : The length of the chain connecting the carboxamide to the piperazine ring was found to be crucial. A two-methylene chain was identified as optimal for maximizing affinity and functional activity, whether as an antagonist or a partial agonist. acs.orgacs.orgresearchgate.net
Impact of the Piperazine 4-Substituent : The substituent on the piperazine ring also played a role in fine-tuning the activity. In the isopropyl series (partial agonists), a methyl group was found to be optimal for high partial agonist activity. acs.org However, the introduction of a butyl group at this position not only favored antagonism but also caused a complete reversal of the pharmacological profile from agonist to antagonist. acs.org
These relationships underscore the precise molecular recognition required for potent interaction with the 5-HT₄ receptor.
Research Findings on Receptor Affinity
The in vitro affinities of these 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives were evaluated through radioligand binding assays, yielding specific affinity constants (Kᵢ) and, for functional activity, pKᵦ values for antagonists or intrinsic activity (i.a.) for agonists. acs.orgresearchgate.net The data demonstrates a clear correlation between the structural features discussed and the resulting biological activity.
For instance, compounds with ethyl or cyclopropyl substituents at the 3-position achieved Kᵢ values ranging from 6.7 to 75.4 nM and exhibited moderate antagonist activity (pKᵦ = 6.19–7.73). acs.orgresearchgate.net Derivatives with an isopropyl group at the 3-position showed moderate but selective 5-HT₄ affinity (Kᵢ ≥ 38.9 nM) and notable partial agonist activity. acs.orgacs.orgresearchgate.net
| Compound Series (3-Substituent) | Piperazine 4-Substituent | Affinity (Kᵢ, nM) | Functional Activity | Reference |
|---|---|---|---|---|
| Ethyl | Methyl | 15.4 | Antagonist (pKᵦ = 7.73) | acs.org |
| Ethyl | Butyl | 10.3 | Antagonist (pKᵦ = 7.14) | acs.org |
| Cyclopropyl | Methyl | 75.4 | Antagonist (pKᵦ = 6.19) | acs.org |
| Cyclopropyl | Butyl | 6.7 | Antagonist (pKᵦ = 7.37) | acs.org |
| Isopropyl | Methyl | 38.9 | Partial Agonist (i.a. = 0.94) | acs.orgacs.orgresearchgate.net |
| Isopropyl | Butyl | 40.1 | Antagonist (pKᵦ = 7.94) | acs.org |
This systematic variation of substituents provides a clear illustration of the principles of molecular recognition, where small changes can lead to significant differences in binding affinity and functional outcome. The this compound scaffold serves as an effective platform for developing ligands with tailored pharmacological profiles by leveraging these structure-activity and structure-affinity relationships.
Future Directions and Emerging Research Avenues for 1h Benzimidazole 1 Carboxamide
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of 1H-benzimidazole-1-carboxamide and its derivatives is a dynamic field, with ongoing efforts to develop more efficient, cost-effective, and environmentally friendly methods. Traditional synthetic routes often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents. iiarjournals.org Modern research is focused on overcoming these limitations through innovative approaches.
One promising direction is the refinement of one-pot synthesis methodologies. These procedures, where multiple reaction steps are carried out in a single reactor, offer significant advantages in terms of reduced waste, lower costs, and simplified purification processes. Another key area of development is the application of microwave-assisted synthesis . This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields. nih.gov
Furthermore, the exploration of novel catalysts is a major focus. The use of heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs), is gaining traction due to their high efficiency, reusability, and environmentally benign nature. researchgate.netsemanticscholar.org The development of nanocatalysts, in particular, offers the potential for highly selective and efficient synthesis under mild conditions. mdpi.com The use of reagents like sodium metabisulfite (B1197395) as an oxidizing agent in condensation reactions also represents a move towards milder and more efficient synthetic protocols. iiarjournals.org
| Synthetic Approach | Key Advantages | Representative Catalyst/Reagent |
| One-Pot Synthesis | Reduced waste, lower cost, simplified purification | Various |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields | - |
| Nanocatalysis | High efficiency, reusability, environmentally friendly | ZnO-NPs |
| Mild Oxidizing Agents | Milder reaction conditions | Sodium Metabisulfite |
Advanced Computational Design and Virtual Screening of New Derivatives
The integration of computational tools has revolutionized the drug discovery process, and the development of novel this compound derivatives is no exception. Advanced computational design and virtual screening are now indispensable for the rational design of new compounds with enhanced activity and selectivity.
Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are employed to understand the correlation between the chemical structure of benzimidazole (B57391) derivatives and their biological activity. nih.gov These models help in predicting the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Molecular docking is another powerful tool that allows researchers to visualize and analyze the binding interactions between a ligand (the benzimidazole derivative) and its biological target at the molecular level. nih.gov This information is crucial for designing derivatives with improved binding affinity and specificity. For instance, docking studies have been instrumental in designing benzimidazole carboxamide-based inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.govnih.gov
Virtual screening of large compound libraries against specific biological targets is a high-throughput method to identify promising lead compounds. This approach has been successfully used to identify novel benzimidazole derivatives with potential therapeutic applications.
Research into Multitarget-Directed Ligands Based on the Scaffold
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. This has led to the rise of multitarget-directed ligands (MTDLs) , single molecules designed to interact with multiple biological targets simultaneously. The versatile this compound scaffold is an ideal platform for the development of such MTDLs.
In the context of Alzheimer's disease , for example, researchers are designing benzimidazole-based MTDLs that can concurrently inhibit acetylcholinesterase (AChE), prevent the aggregation of β-amyloid plaques, and chelate metal ions that contribute to oxidative stress.
For cancer therapy , the focus is on developing MTDLs that can inhibit multiple key signaling pathways involved in tumor growth and progression. For instance, novel benzimidazole-triazole hybrids have been designed to act as multi-target inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II, all of which are crucial targets in oncology. nih.gov
The design of MTDLs often involves the strategic combination of different pharmacophores within a single molecule. The benzimidazole core provides a robust and adaptable framework for such molecular hybridization.
Development of this compound Derivatives as Chemical Probes for Biological Systems
Beyond their therapeutic applications, this compound derivatives hold significant promise as chemical probes for studying complex biological systems. These probes are valuable tools for visualizing and quantifying biological molecules and processes in living cells and organisms.
A particularly exciting area of research is the development of fluorescent probes . By incorporating fluorophores into the benzimidazole scaffold, it is possible to create molecules that emit light upon binding to a specific target or in response to changes in their microenvironment. For instance, a benzimidazole-based platform has been developed for the two-photon imaging of peroxynitrite, a reactive nitrogen species implicated in various diseases. nih.gov This approach allows for the ratiometric detection of endogenous molecules in living cells and tissues with high spatial and temporal resolution. nih.gov
The development of such probes based on the this compound structure could enable researchers to:
Visualize the subcellular localization of specific enzymes or receptors.
Monitor dynamic changes in cellular processes in real-time.
Screen for new drug candidates that modulate the activity of a particular target.
The ability to modulate the photophysical properties of the benzimidazole core through chemical modifications makes it an attractive scaffold for the design of a wide range of chemical probes for bioimaging applications. nih.gov
Understanding and Overcoming Resistance Mechanisms at a Molecular and Cellular Level
The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. Understanding the molecular and cellular mechanisms underlying resistance to benzimidazole-based drugs is crucial for developing strategies to overcome this problem.
In the context of anthelmintic drugs, resistance to benzimidazoles is well-documented and primarily attributed to specific mutations in the β-tubulin gene . nih.gov These mutations alter the drug's binding site on the β-tubulin protein, thereby reducing its efficacy. researchgate.netnih.gov Molecular docking and dynamics studies have been employed to analyze how these mutations affect the binding affinity of benzimidazole drugs. nih.govnih.gov
Research in this area is focused on:
Identifying the specific mutations in target proteins that confer resistance.
Elucidating the biochemical pathways that are altered in resistant cells or organisms.
Developing strategies to circumvent these resistance mechanisms.
Potential strategies to overcome benzimidazole resistance include:
The development of new derivatives that can bind to the mutated target with high affinity.
The use of combination therapies that target multiple pathways simultaneously, making it more difficult for resistance to develop. researchgate.net
The design of drugs that inhibit the cellular mechanisms responsible for drug efflux.
For instance, some benzimidazole anthelmintics have shown efficacy in drug-resistant cancer cells, suggesting that they may act through mechanisms that are not susceptible to conventional resistance pathways. iiarjournals.orgacs.org
Exploration of New Biological Targets and Therapeutic Research Applications (excluding clinical trials)
The versatility of the this compound scaffold allows for its application in a wide range of therapeutic areas, and research is continuously uncovering new biological targets and potential applications. researchgate.net The unique structural features of this scaffold enable it to interact with a diverse array of biological macromolecules, including enzymes, receptors, and nucleic acids. researchgate.net
Some of the emerging biological targets and therapeutic applications for benzimidazole derivatives include:
Anticancer agents: Beyond their established roles as tubulin inhibitors, benzimidazole derivatives are being investigated as inhibitors of other key cancer targets such as PARP-1, topoisomerases, and various kinases. nih.govnih.gov
Antimicrobial agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Benzimidazole derivatives have shown potent activity against a broad spectrum of bacteria and fungi, including drug-resistant strains. researchgate.net
Antiviral agents: The benzimidazole scaffold has been explored for its potential in developing antiviral drugs, with some derivatives showing promising activity against various viruses.
Anti-inflammatory agents: The anti-inflammatory properties of benzimidazole derivatives are being investigated for the treatment of a range of inflammatory conditions.
Neurological disorders: As previously mentioned, the development of MTDLs based on the benzimidazole scaffold is a promising strategy for diseases like Alzheimer's. Additionally, their ability to interact with various receptors in the central nervous system opens up possibilities for treating other neurological and psychiatric disorders.
The continued exploration of the chemical space around the this compound core, coupled with a deeper understanding of its interactions with biological systems, is expected to unveil even more therapeutic opportunities in the future.
Q & A
Q. What are the common synthetic routes for 1H-Benzimidazole-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound derivatives often involves cyclization reactions of o-phenylenediamine precursors with carbonyl sources. For example, manganese(IV) oxide in dichloromethane at room temperature can oxidize benzimidazole intermediates to yield carboxamide derivatives with ~85% efficiency . Optimization strategies include adjusting solvent polarity (e.g., dichloromethane vs. aqueous systems), temperature (e.g., 50°C for Ru-catalyzed reactions), and catalyst loading. Purity can be enhanced via recrystallization or column chromatography using silica gel with polar solvents .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its derivatives?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., NH resonances at δ 10–12 ppm) .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions with bond lengths ~1.8–2.2 Å) .
- UV/Vis and IR Spectroscopy : To identify π→π* transitions (λ~250–300 nm) and carbonyl stretches (~1650–1700 cm) .
- HPLC-MS : For purity assessment and molecular weight confirmation .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can computational chemistry approaches be integrated with experimental data to predict the reactivity of this compound derivatives?
Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing substituents (e.g., -NO) lower LUMO energies, enhancing reactivity toward nucleophilic attack. These predictions can be validated experimentally via kinetic studies (e.g., monitoring reaction rates with varying substituents) . Molecular docking may also predict binding affinities for biological targets, guiding derivative design .
Q. What experimental strategies are effective in resolving contradictions between theoretical predictions and observed spectroscopic data for benzimidazole derivatives?
- Replication : Repeat synthesis under controlled conditions to rule out experimental error.
- Alternative Characterization : Use X-ray crystallography to resolve ambiguous NMR/IR signals (e.g., distinguishing tautomers) .
- Cross-Validation : Compare computational models (e.g., QSPR) with multiple spectroscopic datasets (e.g., H NMR, HRMS) .
- Isotopic Labeling : N or C labeling to track reaction pathways and confirm intermediate structures .
Q. How do substituents at specific positions on the benzimidazole core influence the compound's mesomorphic properties, and what methodologies are used to study these effects?
Substituents like alkyl chains or fluorine atoms at the N1 or C2 positions can induce liquid crystalline behavior. Methodologies include:
- Differential Scanning Calorimetry (DSC) : To identify phase transitions (e.g., melting points >300°C for fluorinated derivatives) .
- Polarized Optical Microscopy (POM) : To observe birefringent textures indicative of mesophases .
- X-ray Diffraction (XRD) : To correlate molecular packing (e.g., lamellar vs. hexagonal arrangements) with substituent bulkiness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
